![molecular formula C11H17NO3 B1288799 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol CAS No. 204015-28-1](/img/structure/B1288799.png)
1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol
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Description
The compound 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is a derivative of 1-amino-3-aryloxy-2-propanols, which have been synthesized and examined for their potential as cardioselective beta-blockade agents. The introduction of the (3,4-dimethoxyphenethyl)amino group has led to the development of highly cardioselective agents within this class. One such compound, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol, was selected for clinical trials due to its optimal potency and selectivity .
Synthesis Analysis
The synthesis of this compound derivatives involves the introduction of various substituents to the amino and aryl groups. For instance, heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols have been synthesized, with some compounds demonstrating greater potency than propranolol, a well-known beta-blocker. The structure-activity relationships of these compounds have been extensively studied, indicating the importance of the substituents in determining the pharmacological profile .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized by X-ray diffraction analysis. The conformational analyses of these compounds in different environments, including their crystal structures, have been reported. For example, the free base and hydrochloride salts of related derivatives have been crystallized and analyzed, revealing the influence of the ether group on the conformation of the amine fragments .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the provided papers, the synthesis of related compounds, such as analogs of the hallucinogen DOM, involves substitutions at the 4-position of the dimethoxyphenyl ring. These synthetic routes could potentially be adapted for the synthesis of this compound derivatives, with modifications to the substituents influencing the pharmacological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be inferred from their molecular structures and interactions in the crystalline state. For instance, the crystal packing is dominated by hydrogen-bonded chains and rings, which could affect the solubility and stability of these compounds. The presence of dimethoxyphenyl substituents likely contributes to the lipophilicity of the molecules, which is an important factor in their bioavailability and distribution .
Mechanism of Action
Target of Action
It’s structurally similar to bevantolol , a beta-1 adrenoceptor antagonist. Beta-1 adrenoceptors are primarily found in the heart and kidneys and play a crucial role in the regulation of heart rate, contractility, and renin release .
Mode of Action
Based on its structural similarity to bevantolol, it may exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . Antagonist activity at beta-1 receptors can reduce heart rate and blood pressure .
Result of Action
Based on its potential beta-1 adrenoceptor antagonist activity, it might lead to a decrease in heart rate and blood pressure .
properties
IUPAC Name |
1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(13,7-12)8-4-5-9(14-2)10(6-8)15-3/h4-6,13H,7,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXUCFGTQYIDFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=C(C=C1)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617272 |
Source
|
Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204015-28-1 |
Source
|
Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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